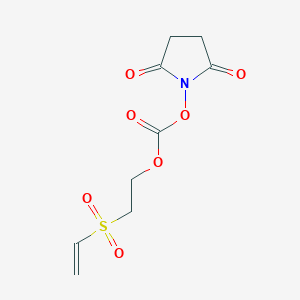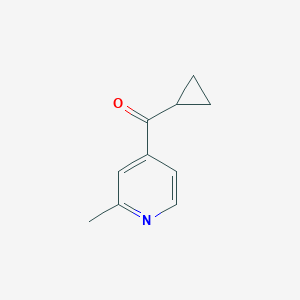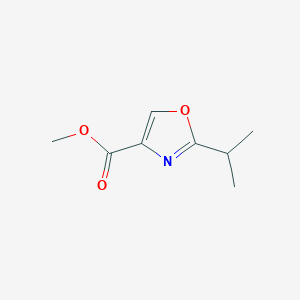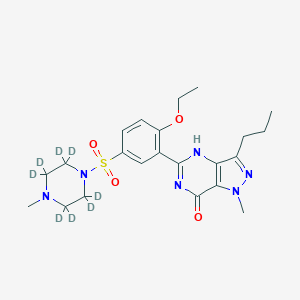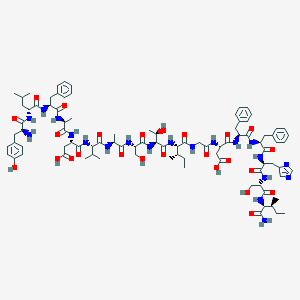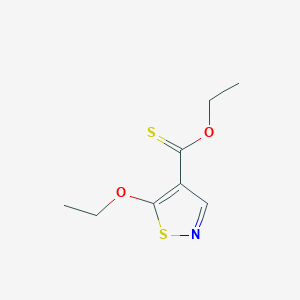
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research. The purpose of
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It also inhibits the production of inflammatory cytokines, which can reduce inflammation.
Biochemische Und Physiologische Effekte
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety profile.
Synthesemethoden
The synthesis of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one involves the condensation of 2-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then chlorinated and cyclized to form 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
147249-43-2 |
|---|---|
Produktname |
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
Molekularformel |
C18H16ClNO2 |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-8-9-15-14(10-12)17(21)16(19)18(22-2)20(15)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
BKWQAXKMNCYUNK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
Synonyme |
4(1H)-Quinolinone, 3-chloro-2-methoxy-6-methyl-1-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



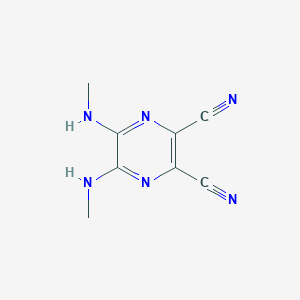
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
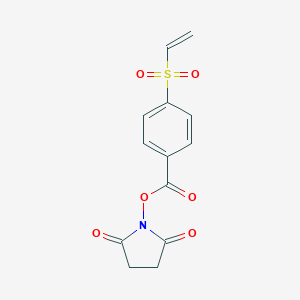
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
